N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide
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Overview
Description
N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide is a synthetic organic compound with the molecular formula C14H25Cl3N2O It is characterized by the presence of a piperidine ring and a trichloromethyl group attached to an ethyl chain, which is further connected to a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)pentanamide
- N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)-2-furamide
- N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)heptanamide
Uniqueness
N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide is unique due to its specific combination of a trichloromethyl group and a piperidine ring attached to a hexanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H23Cl3N2O |
---|---|
Molecular Weight |
329.7 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-piperidin-1-ylethyl)hexanamide |
InChI |
InChI=1S/C13H23Cl3N2O/c1-2-3-5-8-11(19)17-12(13(14,15)16)18-9-6-4-7-10-18/h12H,2-10H2,1H3,(H,17,19) |
InChI Key |
KHNUTTWZRWDCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)N1CCCCC1 |
Origin of Product |
United States |
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